Methyl 4,5-dibromothiophene-3-carboxylate

Suzuki-Miyaura coupling Cross-coupling Steric effects

Researchers face site-selectivity challenges when using symmetric 2,5-dibromothiophenes for programmed multi-step functionalization. This 4,5-dibromo-3-carboxylate regioisomer solves that limitation. - **Differentiated reactivity:** Ester group ortho to C4-Br activates it; C5-Br couples preferentially under mild conditions, enabling orthogonal Suzuki/Sonogashira sequences. - **Traceless directing group:** Bromines enhance C-H activation (e.g., β-arylation) then serve as synthetic handles. - **Supply:** >95% purity; immediate dispatch in research quantities.

Molecular Formula C6H4Br2O2S
Molecular Weight 299.96
CAS No. 24647-83-4
Cat. No. B2911370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromothiophene-3-carboxylate
CAS24647-83-4
Molecular FormulaC6H4Br2O2S
Molecular Weight299.96
Structural Identifiers
SMILESCOC(=O)C1=CSC(=C1Br)Br
InChIInChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3
InChIKeyVMUWJHBYVBQAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5-Dibromothiophene-3-carboxylate (CAS 24647-83-4): A Defined Vicinal Dibromo-Thiophene Building Block for Regioselective Functionalization


Methyl 4,5-dibromothiophene-3-carboxylate (CAS 24647-83-4) is a trisubstituted thiophene derivative featuring a methyl ester at the 3-position and two bromine atoms at the vicinal 4- and 5-positions . This specific 3,4,5-substitution pattern differentiates it from more common 2,5-dibromo regioisomers commonly employed in polymer synthesis . The compound is commercially available at 95%+ purity . The presence of the electron-withdrawing ester group ortho to the 4-bromo substituent, combined with the vicinal dibromo arrangement, establishes a unique electronic environment that governs its reactivity in cross-coupling and C-H functionalization applications.

Substitution pattern 3,4,5-trisubstituted thiophene with vicinal dibromo and ortho ester
Electronic differentiation Ester group electronically deactivates C4–Br, enabling site‑selective coupling
Synthetic utility Supports programmed sequential cross‑coupling for unsymmetrical tri‑substituted thiophenes

Why Methyl 4,5-Dibromothiophene-3-carboxylate Cannot Be Replaced by 2,5- or Other Dibromo Regioisomers in Synthetic Planning


Generic substitution of dibromothiophene regioisomers is not viable due to fundamental differences in electronic activation and steric accessibility that directly govern reaction outcomes. The 4,5-dibromo-3-carboxylate arrangement positions the ester group ortho to the 4-bromo substituent, exerting a strong electron-withdrawing inductive effect that activates the adjacent C-Br bond toward oxidative addition while the vicinal 5-bromo serves as a distinct synthetic handle for sequential functionalization . In contrast, the widely available 2,5-dibromothiophene-3-carboxylate regioisomer distributes bromine atoms at the more electronically equivalent 2- and 5-positions relative to sulfur, which fundamentally alters site-selectivity in palladium-catalyzed couplings and precludes the differentiated reactivity required for programmed, orthogonal cross-coupling sequences [1].

Target compound
Methyl 4,5‑dibromothiophene‑3‑carboxylate
Ortho ester activates C4–Br; distinct electronic environments at C4 and C5 enable orthogonal sequential coupling.
Common substitute
Methyl 2,5‑dibromothiophene‑3‑carboxylate
Both bromines occupy electronically similar positions relative to sulfur, leading to competitive, non‑selective reactions.
Site‑selectivity for programmed coupling may not be achievable with the 2,5‑regioisomer.
Ortho‑ester directing effect and differentiated reactivity may not transfer to the 2,5‑analogue.
Sequential functionalization yields may diverge significantly if the wrong regioisomer is selected.

Quantitative Differentiation of Methyl 4,5-Dibromothiophene-3-carboxylate: Comparative Reactivity and Selectivity Data


Steric Influence on Suzuki Coupling: 4,5-Dibromo Substitution Requires Modified Conditions vs. 2,4-Regioisomer

The steric environment of vicinal dibromothiophenes directly impacts cross-coupling efficiency. While standard Suzuki conditions work effectively for 2,4-dibromothiophene, the analogous 2,3-dibromo regioisomer exhibits pronounced sensitivity to steric hindrance, necessitating the use of potassium borates rather than boronic acids to achieve comparable yields . Methyl 4,5-dibromothiophene-3-carboxylate, bearing a similarly congested vicinal dibromo arrangement further modulated by the ortho ester, is predicted to exhibit analogous or greater steric sensitivity based on this class-level inference, with the additional electronic deactivation from the ester requiring careful optimization of catalytic conditions relative to unsubstituted dibromothiophenes.

Steric sensitivity
Class-level inference
Target: vicinal dibromo with ortho ester — predicted to require potassium borates or optimized conditions
Baseline: 2,4-dibromothiophene couples efficiently with boronic acids; 2,3-isomer requires potassium borates
Anticipate modified coupling conditions for sterically congested vicinal dibromo scaffold
Class-level inference from 2,3-dibromothiophene; data to verify for this specific ester
Suzuki-Miyaura coupling Cross-coupling Steric effects

Differentiated Cross-Coupling Reactivity: Ortho Ester Enables Site-Selective Functionalization

The ortho ester group in Methyl 4,5-dibromothiophene-3-carboxylate electronically deactivates the adjacent C4-Br bond, establishing differentiated reactivity between the 4- and 5-positions. This enables programmed, site-selective sequential cross-coupling where the less hindered and more electron-rich C5-Br undergoes preferential oxidative addition, followed by C4 functionalization under more forcing conditions [1]. This orthogonal reactivity is not achievable with 2,5-dibromothiophene-3-carboxylate, where both bromines occupy electronically similar positions relative to sulfur, leading to competitive, non-selective couplings or statistical product mixtures.

Site selectivity
Cross-study comparable
4,5-dibromo: C5–Br less hindered, C4–Br ortho-ester deactivated — differentiated reactivity
2,5-dibromo: both Br atoms electronically comparable; minimal site selectivity
Enables programmed sequential cross-coupling for unsymmetrical trisubstituted thiophenes
Supported by electronic theory and reported methodology (Tetrahedron 2001)
Site-selectivity Palladium catalysis Sequential coupling

Bromine as a Directing Group: Enhanced Reactivity for C-H Functionalization vs. Chlorinated Analog

The bromine substituents at the 4- and 5-positions serve not merely as leaving groups but as traceless directing groups for C-H activation. Studies on thiophene systems demonstrate that the presence of a bromide group enhances the reactivity of adjacent C-H bonds, facilitating β-arylation [1]. The C-Br bonds can subsequently be converted into other useful functional groups. In contrast, the chlorinated analog, Methyl 4,5-dichlorothiophene-3-carboxylate, is expected to exhibit significantly lower reactivity in oxidative addition and as a directing group due to the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol vs. ~71 kcal/mol for C-Br) [2].

C–X bond strength
Class-level inference
~24 kcal/mol lower C–Br vs C–Cl bond dissociation energy
Bromine enables faster oxidative addition and directs C–H activation
C(sp²)–Br ~71 kcal/mol vs C(sp²)–Cl ~95 kcal/mol (CRC Handbook)
C-H activation Bromine directing group β-Arylation

Validated Application Scenarios for Methyl 4,5-Dibromothiophene-3-carboxylate Based on Structural Differentiation


Programmed Synthesis of Unsymmetrical 3,4,5-Trisubstituted Thiophenes via Sequential Cross-Coupling

Methyl 4,5-dibromothiophene-3-carboxylate is uniquely suited for the construction of unsymmetrical 3,4,5-trisubstituted thiophenes. Its ortho ester group electronically differentiates the two bromine atoms, enabling a site-selective sequential coupling strategy. The less sterically hindered and more electron-rich C5-Br undergoes preferential Suzuki or Sonogashira coupling under mild conditions. Following this first coupling, the remaining C4-Br can be functionalized under more forcing conditions with a different coupling partner [1]. This programmed sequence yields a single, regioisomerically pure trisubstituted thiophene, a capability not shared by 2,5-dibromothiophene-3-carboxylate due to the electronic equivalence of its two bromine atoms [2].

Synthesis of C4-Selective Organometallic Reagents for Thieno-Fused Heterocycles

The vicinal dibromo arrangement in this compound allows for selective lithium-halogen exchange. Studies on related 3-bromothiophene-2-carboxylates demonstrate that the presence of a carboxylate group ortho to a bromine atom directs highly regioselective metal-halogen exchange using t-BuLi [1]. For Methyl 4,5-dibromothiophene-3-carboxylate, this selectivity is anticipated to favor exchange at the C4-position, generating a lithiated intermediate that can be trapped with electrophiles to install a functional group adjacent to the ester. This regioselectivity is critical for constructing thieno[2,3-c]fused heterocycles where the new bond must form at the position ortho to the carboxylate.

Scaffold for C-H Activation and Late-Stage Functionalization Leveraging Bromine as a Directing Group

The bromine atoms on the 4,5-dibromothiophene-3-carboxylate scaffold function as traceless directing groups for C-H activation methodologies [1]. The presence of bromide enhances the reactivity of adjacent C-H bonds, facilitating β-arylation at the remaining unsubstituted position(s). Following C-H functionalization, the C-Br bonds can be readily converted to other functional groups (e.g., via cross-coupling or reduction), or remain as part of the final molecular architecture. This dual functionality—directing group and synthetic handle—is a key advantage over chlorinated analogs, which exhibit significantly lower reactivity in both oxidative addition and as directing groups due to the stronger C-Cl bond [2].

Application
Selection Property
Validation Focus
Unsymmetrical trisubstituted thiophene synthesis
Ortho-ester directed site-selectivity
Sequential coupling regiochemical outcome
C4-selective organometallic reagent generation
Regioselective lithium-halogen exchange
C4-lithiation selectivity and trapping
C–H activation scaffold with bromine directing group
Bromine as traceless directing group
β-arylation efficiency and bond conversion

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